![molecular formula C7H8BrN3O3 B1522340 2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol CAS No. 1033202-32-2](/img/structure/B1522340.png)
2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol
Overview
Description
“2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol” is a heterocyclic organic compound . It has a molecular weight of 262.06 . The compound is also known by its IUPAC name, 2-[(5-bromo-3-nitro-2-pyridinyl)amino]ethanol .
Molecular Structure Analysis
The molecular formula of “2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol” is C7H8BrN3O3 . The InChI code is 1S/C7H8BrN3O3/c8-5-3-6(11(13)14)7(10-4-5)9-1-2-12/h3-4,12H,1-2H2,(H,9,10) . The exact mass is 260.97500 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.1 and an exact mass of 260.97500 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The compound’s canonical SMILES is C1=C(C(=NC=C1Br)NCCO)N+[O-] .Scientific Research Applications
Chemical Reactivity and Synthesis Methodologies
- Influence of Solvent on Reactivity : A study explored the reactivity of nitropyridine derivatives towards ammonia in different solvents, highlighting the effect of solvent polarity on substitution processes. This research contributes to understanding the synthesis of aminopyridine derivatives, including compounds similar to "2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol" (H. J. Hertog & C. Jouwersma, 1953).
Quantum Chemical Studies
- Spectroscopic Investigations : Quantum chemical calculations and spectroscopic investigations were conducted on 2-amino-3-methyl-5-nitropyridine, providing insights into molecular structure, vibrational analysis, and electronic properties. Such studies are crucial for understanding the properties of related compounds (S. Sivaprakash, S. Prakash, S. Mohan, & S. Jose, 2019).
Potential Anticancer Agents
- Synthesis and Biological Effects : Research on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from nitropyridine compounds, showed their effects on the proliferation of cultured cells and their potential as anticancer agents (C. Temple et al., 1983).
Novel Materials and Optical Studies
- Charge Transfer and Nonlinear Optical Properties : Studies on compounds incorporating nitropyridine derivatives have explored their charge transfer properties, thermal stability, and applications in nonlinear optics. These investigations contribute to the development of materials with specific electronic and optical characteristics (J. Gamelas et al., 2006).
Mechanism of Action
The presence of these functional groups also suggests that “2-((5-Bromo-3-nitropyridin-2-yl)amino)ethanol” could potentially interact with a variety of biological targets, although the specific targets would depend on the exact context of the biological system .
As for the pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) would likely be influenced by factors such as its size, polarity, and the presence of functional groups. Without specific experimental data, it’s difficult to make precise predictions .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the solution .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(5-bromo-3-nitropyridin-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O3/c8-5-3-6(11(13)14)7(10-4-5)9-1-2-12/h3-4,12H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSIEXNQZJDIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])NCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674444 | |
Record name | 2-[(5-Bromo-3-nitropyridin-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033202-32-2 | |
Record name | 2-[(5-Bromo-3-nitropyridin-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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